

# biological activity of 2-Methylquinoline-4,6-diamine compared to its analogs

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## Compound of Interest

Compound Name: 2-Methylquinoline-4,6-diamine

Cat. No.: B183244

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## Comparative Biological Activity of 2-Methylquinoline-4,6-diamine Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of **2-Methylquinoline-4,6-diamine** is not readily available in the public domain. This guide provides a comparative analysis of its close structural analogs to infer potential activities and guide future research. The presented data is based on published experimental findings for these related compounds.

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer and antimalarial properties.<sup>[1]</sup> This guide focuses on the biological activities of analogs of **2-Methylquinoline-4,6-diamine**, providing a comparative overview of their performance in preclinical studies.

## Anticancer Activity of Analogs

Analogues of **2-Methylquinoline-4,6-diamine**, particularly those with substitutions at the 2, 4, and 6-positions, have been evaluated for their cytotoxic effects against various cancer cell lines. The data suggests that the nature and position of substituents on the quinoline ring significantly influence the anticancer potency.

## Quantitative Data: In Vitro Cytotoxicity of Quinoline Analogs

The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values of various 2-substituted and 4,6-disubstituted quinoline and quinazoline analogs against different human cancer cell lines.

Compound/Analog Class	Cancer Cell Line	IC <sub>50</sub> (μM)	Reference Compound
C-6 substituted 2-phenylquinolines	HeLa (Cervical Cancer)	8.3 (for Quinoline 13)	Doxorubicin
PC3 (Prostate Cancer)	31.37 (for Quinoline 12)	Doxorubicin	
4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines	HeLa (Cervical Cancer)	13.15 (for THQ 18)	Doxorubicin
Quinazoline-2,4,6-triamine derivatives	HCT-15 (Colon Cancer)	4.5 - 15.5	Not Specified
SKOV-3 (Ovarian Cancer)	4.5 - 15.5	Not Specified	
MDA-MB-231 (Breast Cancer)	4.5 - 15.5	Not Specified	
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid	MCF-7 (Breast Cancer)	Shows 82.9% growth reduction	Not Specified

Note: The specific structures of "Quinoline 12", "Quinoline 13", and "THQ 18" can be found in the cited literature.[2] The data for quinazoline derivatives provides a range for the most active compounds in the series.[3]

## Antimalarial Activity of Analogs

The 4-aminoquinoline core is a well-established pharmacophore for antimalarial drugs. Analogs of **2-Methylquinoline-4,6-diamine**, particularly those featuring a 4-amino group, have shown promising activity against *Plasmodium falciparum*, the parasite responsible for the most severe form of malaria.

## Quantitative Data: In Vitro Antimalarial Activity of Quinoline Analogs

The table below presents the in vitro antimalarial activity (IC<sub>50</sub>) of various quinoline-based compounds against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of *P. falciparum*.

Compound/Analog Class	<i>P. falciparum</i> Strain	IC <sub>50</sub> (μM)	Reference Compound
2-methylquinoline aldimine derivative (Compound 10)	PfDd2 (CQR)	0.033 ± 0.007	Chloroquine
Quinoline-pyrazole derivative (Compound 46)	<i>P. falciparum</i>	0.036 μg/mL	Chloroquine (0.020 μg/mL)
N-substituted amino acid derivative (Compound 116)	Pf3D7 (CQS)	0.04 ± 0.0	Chloroquine
PfK1 (MDR)	0.06 ± 0.04	Chloroquine	
Quinoline-pyrimidine hybrid	Dd2 (CQR)	0.0036	Chloroquine
SAM13-2HCl (SKM13 derivative)	3D7 (CQS)	0.0449 ± 0.0096	SKM13-2HCl
K1 (CQR)	0.2821 ± 0.0295	SKM13-2HCl	

Note: The specific structures of the numbered compounds are detailed in the corresponding research articles.[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of quinoline analogs.

### MTT Assay for In Vitro Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
- **Compound Treatment:** The test compounds are serially diluted in the cell culture medium. The final concentration of the solvent (e.g., DMSO) is typically kept below 0.5%. The old medium is replaced with 100  $\mu$ L of the medium containing the test compounds at various concentrations. Control wells with vehicle (DMSO) and a known anticancer drug are included.
- **Incubation:** The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **MTT Addition:** After the incubation period, 20  $\mu$ L of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.
- **Formazan Solubilization:** The medium containing MTT is removed, and 150  $\mu$ L of a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated for each concentration relative to the vehicle control, and the IC<sub>50</sub> value is determined.

### In Vitro Antimalarial Assay (SYBR Green I-based)

This assay is commonly used to determine the susceptibility of *P. falciparum* to antimalarial drugs.

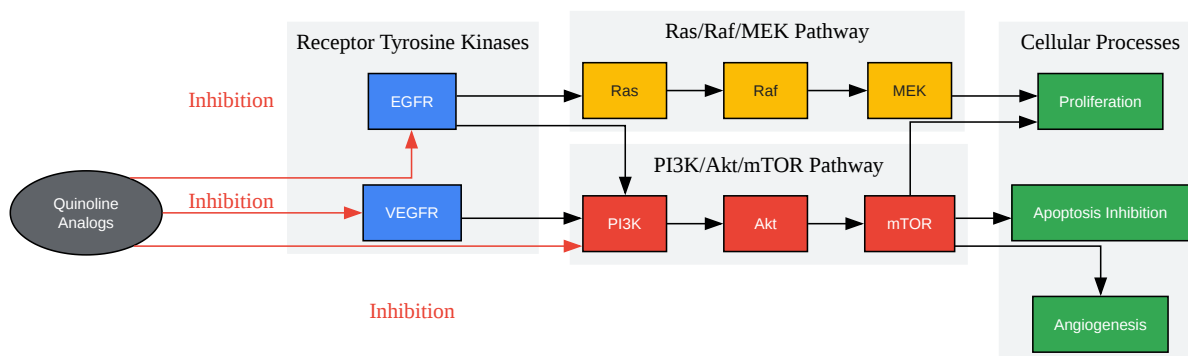
- **Parasite Culture:** *P. falciparum* strains are cultured in human erythrocytes in a complete medium.
- **Drug Dilution:** Test compounds are serially diluted in 96-well plates.
- **Parasite Addition:** A synchronized parasite culture (usually at the ring stage) is added to the wells.
- **Incubation:** The plates are incubated for 72 hours under a gas mixture of 5% CO<sub>2</sub>, 5% O<sub>2</sub>, and 90% N<sub>2</sub>.
- **Lysis and Staining:** A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasitic DNA.
- **Fluorescence Reading:** The fluorescence intensity is measured using a fluorescence plate reader.
- **Data Analysis:** The IC<sub>50</sub> values are calculated by plotting the percentage of parasite growth inhibition against the drug concentration.

## Signaling Pathways and Mechanisms of Action

Quinoline derivatives have been shown to exert their biological effects through various mechanisms of action, often by targeting key signaling pathways involved in cell proliferation, survival, and parasite metabolism.

## Anticancer Mechanisms

Several quinoline analogs function as inhibitors of crucial enzymes in cancer-related signaling pathways.

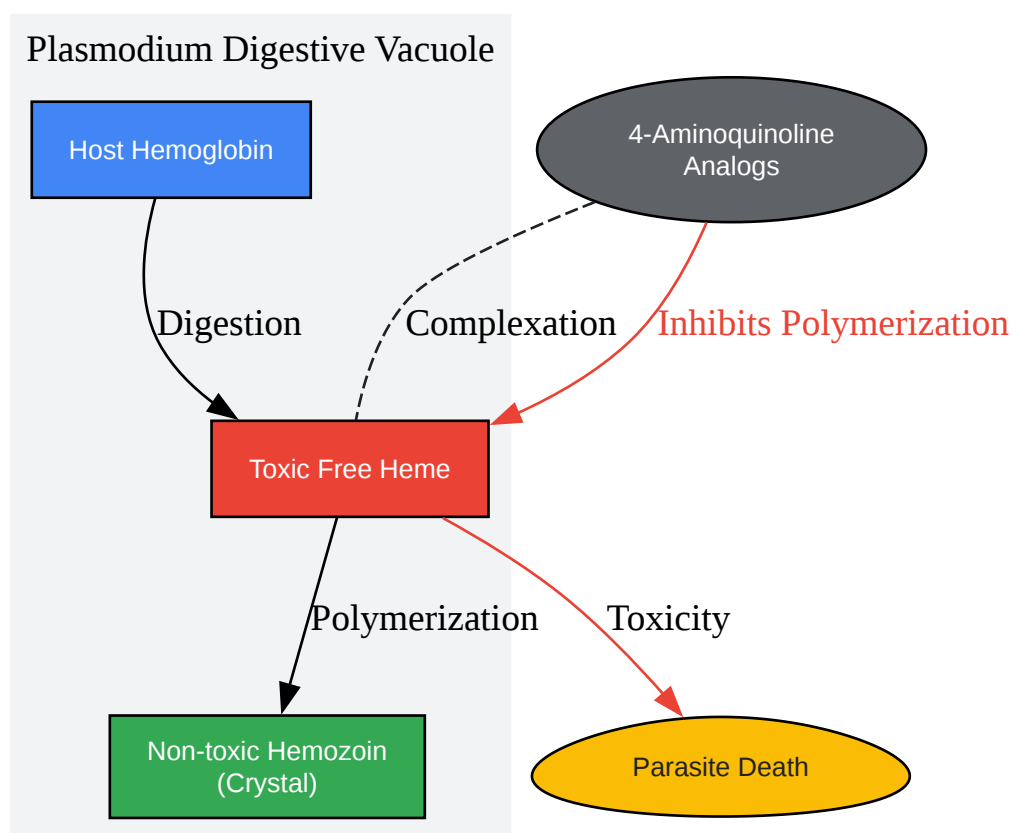


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Caption: Potential anticancer signaling pathways targeted by quinoline analogs.

## Antimalarial Mechanism of Action

The primary mechanism of action for many 4-aminoquinoline antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole.

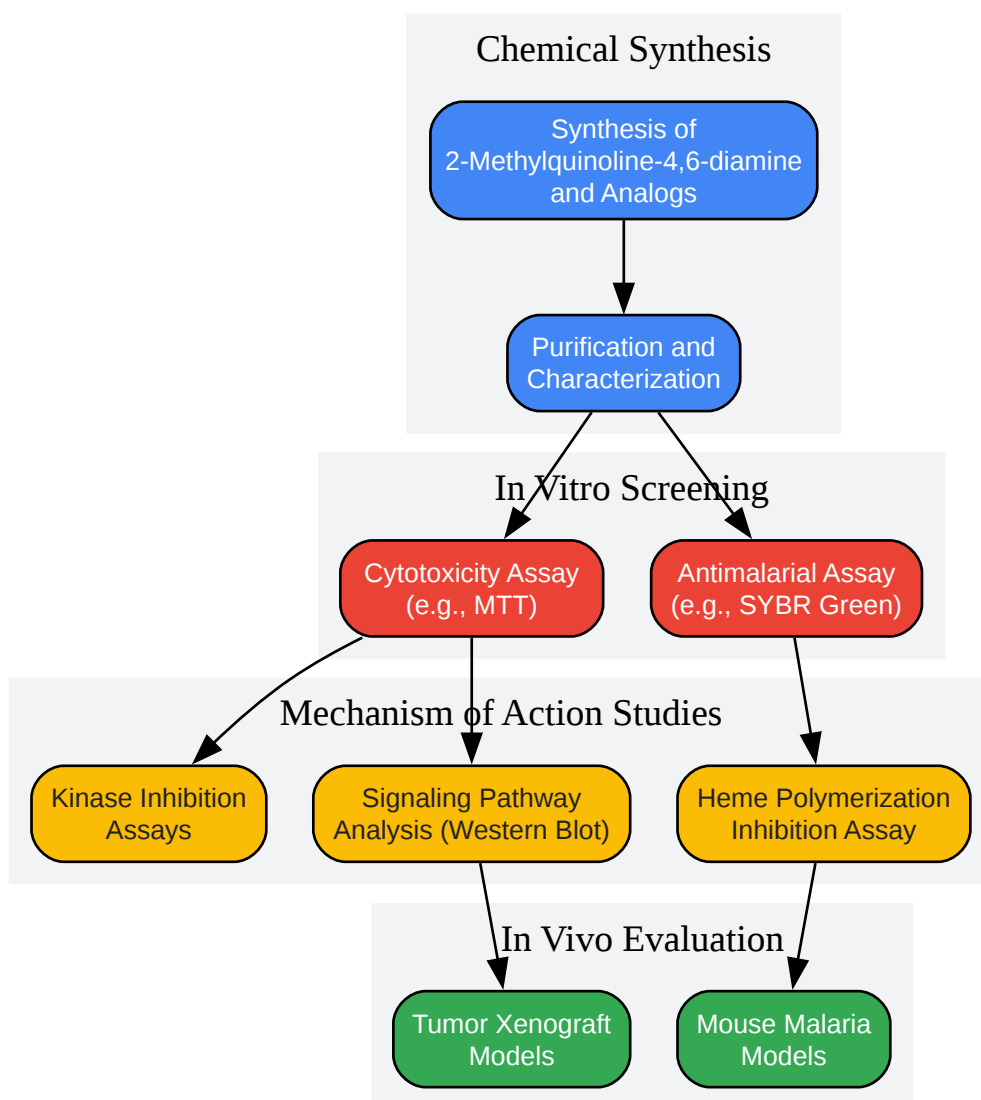


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Caption: Mechanism of action of 4-aminoquinoline antimalarials.

## Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial screening and evaluation of novel quinoline derivatives for their biological activity.



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Caption: General experimental workflow for evaluating quinoline derivatives.

This guide provides a comparative framework based on the available data for analogs of **2-Methylquinoline-4,6-diamine**. Further experimental investigation is warranted to determine the specific biological activities of the target compound and to fully elucidate the structure-activity relationships within this chemical series.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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